molecular formula C17H22N2O2 B12788394 2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-6-methylphenyl)methyl)amino)-6-methyl- CAS No. 145901-98-0

2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-6-methylphenyl)methyl)amino)-6-methyl-

Cat. No.: B12788394
CAS No.: 145901-98-0
M. Wt: 286.37 g/mol
InChI Key: ZKYHIMXGWDFCPF-UHFFFAOYSA-N
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Description

“2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-6-methylphenyl)methyl)amino)-6-methyl-” is a complex organic compound that belongs to the pyridinone family. Pyridinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-6-methylphenyl)methyl)amino)-6-methyl-” typically involves multi-step organic reactions. The starting materials might include 2-methoxy-6-methylbenzylamine and 5-ethyl-6-methyl-2(1H)-pyridinone. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions could target the pyridinone ring or the amino group.

    Substitution: Various substitution reactions might occur, especially on the aromatic ring and the pyridinone moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, derivatives of pyridinones are often explored for their potential as antiviral, antibacterial, or anticancer agents.

Industry

Industrially, it could be used in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It might inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 2(1H)-Pyridinone, 5-ethyl-3-amino-6-methyl-
  • 2(1H)-Pyridinone, 5-ethyl-3-((2-methoxyphenyl)methyl)amino-6-methyl-

Uniqueness

The unique structural features of “2(1H)-Pyridinone, 5-ethyl-3-(((2-methoxy-6-methylphenyl)methyl)amino)-6-methyl-” include the specific substitution pattern on the aromatic ring and the presence of both methoxy and methyl groups, which may confer distinct chemical and biological properties.

Properties

CAS No.

145901-98-0

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

5-ethyl-3-[(2-methoxy-6-methylphenyl)methylamino]-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C17H22N2O2/c1-5-13-9-15(17(20)19-12(13)3)18-10-14-11(2)7-6-8-16(14)21-4/h6-9,18H,5,10H2,1-4H3,(H,19,20)

InChI Key

ZKYHIMXGWDFCPF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)C(=C1)NCC2=C(C=CC=C2OC)C)C

Origin of Product

United States

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